Bis(2-methoxyethyl)[(oxiran-2-yl)methyl]amine is a tertiary amine characterized by the presence of two methoxyethyl groups and an oxiran-2-ylmethyl group. Its molecular formula is , with a molecular weight of approximately 239.33 g/mol. This compound appears as a colorless to yellowish liquid, exhibiting a mild amine odor, and is soluble in both water and organic solvents such as ethanol and acetone. The unique structure of Bis(2-methoxyethyl)[(oxiran-2-yl)methyl]amine allows it to participate in various
The biological activity of Bis(2-methoxyethyl)[(oxiran-2-yl)methyl]amine has garnered interest due to its role in synthesizing β-amino alcohols, which are significant in various biochemical pathways. Its mechanism of action primarily involves the ring-opening reaction of epoxides with amines, contributing to the formation of biologically relevant compounds. Additionally, its solubility in water enhances its potential for biological applications.
The synthesis of Bis(2-methoxyethyl)[(oxiran-2-yl)methyl]amine typically involves:
In industrial settings, continuous flow reactors may be utilized to ensure consistent quality and yield. Automated systems facilitate precise control over reaction conditions, enhancing efficiency and scalability.
Bis(2-methoxyethyl)[(oxiran-2-yl)methyl]amine has diverse applications:
Research into the interaction studies of Bis(2-methoxyethyl)[(oxiran-2-yl)methyl]amine has revealed its potential to interact with various biomolecules. Its unique functional groups allow it to bind with enzymes or receptors, influencing biochemical pathways. This property makes it a candidate for further exploration in drug development and therapeutic applications .
Bis(2-methoxyethyl)[(oxiran-2-yl)methyl]amine stands out due to its combination of both the epoxide ring and methoxyethyl groups. This unique structure provides a balance between reactivity and solubility, making it particularly valuable for various chemical and biological applications compared to similar compounds.